molecular formula C17H18N2O6 B12767595 2-Pyrrolidinone, 1-(2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- CAS No. 146822-06-2

2-Pyrrolidinone, 1-(2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)-

Cat. No.: B12767595
CAS No.: 146822-06-2
M. Wt: 346.3 g/mol
InChI Key: NJJPKIPOZSWUHV-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidinone ring, the introduction of the dioxolan group, and the nitration of the benzopyran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-(2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-Pyrrolidinone, 1-(2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives, benzopyran derivatives, and compounds with dioxolan groups. Examples include:

  • 2-Pyrrolidinone derivatives with different substituents on the pyrrolidinone ring.
  • Benzopyran derivatives with various functional groups.
  • Compounds containing dioxolan groups attached to different core structures.

Uniqueness

What sets 2-Pyrrolidinone, 1-(2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

146822-06-2

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

1-[2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one

InChI

InChI=1S/C17H18N2O6/c1-17(16-23-7-8-24-16)10-13(18-6-2-3-15(18)20)12-9-11(19(21)22)4-5-14(12)25-17/h4-5,9-10,16H,2-3,6-8H2,1H3

InChI Key

NJJPKIPOZSWUHV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4

Origin of Product

United States

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